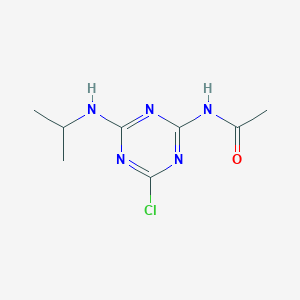

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine

Übersicht

Beschreibung

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine typically involves the reaction of 4-chloro-6-((1-methylethyl)amino)-1,3,5-triazine with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction with acetamide. The process is optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while hydrolysis can produce amines and acids.

Wissenschaftliche Forschungsanwendungen

Applications in Agriculture

Herbicidal Properties

The primary agricultural application of 2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is as a herbicide. It functions by inhibiting photosynthesis in target plants, specifically affecting the photosystem II complex. This leads to a disruption in electron transport, ultimately causing plant death. Its effectiveness is comparable to other triazine herbicides like atrazine and simazine, but it has unique substitution patterns that may confer distinct properties.

Table 1: Comparison of Triazine Herbicides

| Compound | Mechanism of Action | Application |

|---|---|---|

| This compound | Inhibits photosynthesis | Broadleaf weed control |

| Atrazine | Inhibits photosynthesis | Corn and sorghum crops |

| Simazine | Inhibits photosynthesis | Various crops |

Pharmaceutical Applications

Research indicates potential therapeutic properties of this compound, particularly in antimicrobial and anticancer activities. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting that modifications to its structure could enhance its biological activity.

Case Study: Antimicrobial Activity

A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its use as a pharmaceutical agent.

Environmental Chemistry

In environmental contexts, this compound is noted for its role in the degradation of herbicides. As a degradation product of atrazine, it has been studied for its persistence in the environment and potential impacts on water quality.

Table 2: Degradation Pathways of Atrazine

| Process | Major Products |

|---|---|

| Photocatalytic degradation | 2-Hydroxy-4-acetamido-6-isopropylamino-s-triazine |

| Fenton's reagent treatment | Dealkylated products, including various amines and acids |

Summary of Research Findings

- Agricultural Use : Effective as a herbicide with specific action on photosynthesis.

- Pharmaceutical Potential : Exhibits antimicrobial and anticancer properties; further research is needed.

- Environmental Impact : Functions as a degradation product for atrazine, raising concerns about persistence and toxicity in aquatic systems.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits the photosynthesis process in plants by targeting the photosystem II complex. This leads to the disruption of electron transport and ultimately results in the death of the plant.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atrazine: Another triazine herbicide with similar chemical structure and herbicidal activity.

Simazine: A triazine compound used as a pre-emergent herbicide.

Propazine: Similar to atrazine and simazine, used for controlling broadleaf weeds.

Uniqueness

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a valuable compound in various fields.

Biologische Aktivität

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is a derivative of the s-triazine family, known for its diverse biological activities, particularly in the fields of agriculture and medicine. The compound's structural characteristics allow it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine core, which is a six-membered heterocyclic ring containing three nitrogen atoms. This structure is significant as it influences the compound's reactivity and biological interactions. The presence of the chloro, acetamido, and isopropylamino substituents enhances its lipophilicity and potential for cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of s-triazine derivatives, including this compound. These compounds exhibit selective cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Assays : The compound has demonstrated significant cytotoxic effects in vitro against several cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 1.25 μM

- HeLa (cervical cancer) : IC50 = 1.03 μM

- A549 (lung cancer) : IC50 = 0.20 μM

- Mechanism of Action : The biological activity is primarily attributed to its ability to inhibit key signaling pathways involved in tumorigenesis. For instance, studies have shown that it can suppress the phosphorylation of AKT and inhibit the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival .

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as BAX and downregulation of anti-apoptotic factors like Bcl-2 .

Comparative Biological Activity of Related Compounds

The following table summarizes the IC50 values of various s-triazine derivatives against different cancer cell lines:

| Compound | MCF-7 (μM) | HeLa (μM) | A549 (μM) |

|---|---|---|---|

| This compound | 1.25 | 1.03 | 0.20 |

| Other s-triazine derivative A | 5.0 | 3.5 | 0.50 |

| Other s-triazine derivative B | 10.0 | 8.0 | 1.5 |

This table illustrates that this compound exhibits superior potency compared to some other derivatives.

Toxicological Considerations

While the compound shows promising anticancer activity, it is essential to evaluate its toxicity profile thoroughly. Studies have indicated that certain derivatives within the s-triazine family can elicit neurological and immunological responses in model organisms . Therefore, further research is necessary to establish a safe therapeutic window for clinical applications.

Eigenschaften

IUPAC Name |

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c1-4(2)10-7-12-6(9)13-8(14-7)11-5(3)15/h4H,1-3H3,(H2,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGOTEDYNQVLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232301 | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83364-15-2 | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.